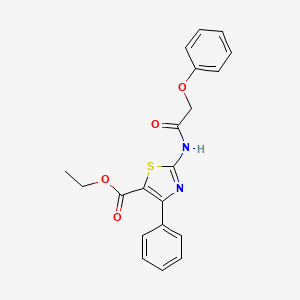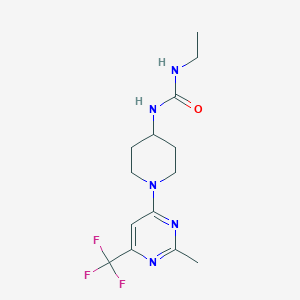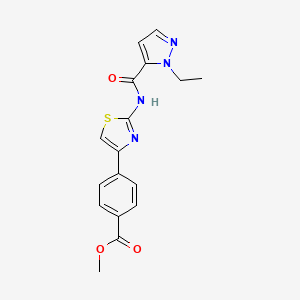![molecular formula C14H17N3O2 B2726122 ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1210913-01-1](/img/structure/B2726122.png)
ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with an ethyl ester group, an aminomethyl group on the phenyl ring, and a methyl group on the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route is as follows:
-
Formation of the Pyrazole Ring: : The synthesis begins with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring. For example, acetylacetone can be used as the β-diketone.
CH3COCH2COCH3+NH2NH2→CH3C3H3N2H+H2O
-
Substitution on the Phenyl Ring: : The next step involves the introduction of the aminomethyl group onto the phenyl ring. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
C6H5CHO+H2NCH2NH2+CH2O→C6H4(CH2NH2)
-
Esterification: : The final step is the esterification of the carboxylic acid group on the pyrazole ring with ethanol to form the ethyl ester.
C3H3N2COOH+C2H5OH→C3H3N2COOC2H5
Properties
IUPAC Name |
ethyl 1-[3-(aminomethyl)phenyl]-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHZAZRRGHIWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide](/img/structure/B2726039.png)


![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)
![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)

![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)

![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone](/img/structure/B2726054.png)
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
![1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2726057.png)
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

